

# TPN171: An In-Depth Technical Guide on Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TPN171** is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor currently under clinical development for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][2] Developed by the Shanghai Institute of Materia Medica and Vigonvita Life Sciences Co., Ltd., **TPN171** has demonstrated a promising safety and pharmacokinetic profile in early-stage clinical trials.[2] This technical guide provides a comprehensive overview of the available safety and toxicology data on **TPN171**, with a focus on its mechanism of action, preclinical findings, clinical safety, and pharmacokinetics. The information is intended to support further research and development of this compound.

#### **Mechanism of Action: Selective PDE5 Inhibition**

**TPN171** exerts its therapeutic effect through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum and pulmonary vasculature.[3] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, **TPN171** leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[3]

In vitro studies have demonstrated **TPN171**'s high potency, with an IC50 of 0.62 nM for PDE5. [4] Notably, **TPN171** exhibits significant selectivity over other PDE isozymes, which is crucial for a favorable side-effect profile. For instance, its selectivity for PDE5 is 32 times higher than



for PDE6 (associated with visual disturbances) and 1610 times higher than for PDE11.[5] This selectivity profile suggests a lower risk of off-target effects compared to other PDE5 inhibitors like sildenafil and tadalafil.[5]



Click to download full resolution via product page

Figure 1: TPN171 Mechanism of Action.

## **Preclinical Safety and Toxicology**

While specific quantitative data from preclinical toxicology studies, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not extensively detailed in publicly available literature, it is reported that **TPN171**H exhibited "satisfactory safety and pharmacokinetic profiles in rats and dogs" during these evaluations.[3] The preclinical data was sufficient to support the initiation of Phase I clinical trials, with the maximum recommended starting dose (MRSD) of 5



mg and an estimated maximum dose of 50 mg being determined based on these nonclinical findings.[3][5]

Standard preclinical toxicology programs for investigational new drugs typically include:

- Single-dose toxicity studies: To determine the maximum tolerated dose and identify potential target organs for toxicity.
- Repeated-dose toxicity studies: In both a rodent and a non-rodent species to evaluate the toxicological profile after repeated administration.
- Genotoxicity studies: A battery of tests to assess the potential for mutagenicity and clastogenicity.
- Safety pharmacology studies: To investigate the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
- Reproductive and developmental toxicology studies: To evaluate the potential effects on fertility and embryonic-fetal development.

The successful progression of **TPN171** to clinical trials implies that no prohibitive toxicities were identified during these essential preclinical assessments.

#### **Clinical Pharmacokinetics**

The pharmacokinetic profile of **TPN171** has been characterized in several Phase I clinical studies involving healthy volunteers, as well as in specific populations with renal and hepatic impairment.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

Following a single oral administration of 10 mg of [14C]**TPN171** in healthy male volunteers, the compound was rapidly absorbed, reaching a peak plasma concentration (Tmax) in approximately 0.67 hours.[2] The terminal half-life (t1/2) was determined to be around 9.89 hours.[2] A study in 63 healthy adults showed a half-life of 8 to 10.9 hours.[6]



Excretion of **TPN171** and its metabolites occurs through both renal and fecal routes, with approximately 46.61% of the radioactive dose recovered in urine and 48.60% in feces over 216 hours.[2] **TPN171** undergoes extensive metabolism, with 22 metabolites identified in human plasma, urine, and feces.[2] The primary metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[7] The cytochrome P450 enzyme CYP3A4 is the main contributor to the oxidative metabolism of **TPN171**.[7]



Click to download full resolution via product page

Figure 2: ADME Workflow for TPN171.

#### **Pharmacokinetic Parameters**



The pharmacokinetic parameters of **TPN171** have been evaluated in single and multiple ascending dose studies. The exposure (AUC and Cmax) was found to be dose-proportional within the 5-30 mg range.[3]

Table 1: Pharmacokinetic Parameters of **TPN171** in Healthy Volunteers (Single Dose)

| Parameter        | 10 mg Dose[2]        | 5-30 mg Dose Range[3] |
|------------------|----------------------|-----------------------|
| Tmax (h)         | 0.67                 | -                     |
| t1/2 (h)         | 9.89                 | 8.02 - 10.88          |
| AUC0-∞ (h·ng/mL) | 480 (geometric mean) | Dose-dependent        |
| Cmax (ng/mL)     | -                    | Dose-dependent        |

Data presented as mean or range.

#### **Special Populations**

- Hepatic Impairment: In individuals with mild to moderate hepatic impairment, the Cmax and AUC of TPN171 were higher (geometric mean ratios of 1.17-1.20 and 1.45-1.54, respectively) compared to subjects with normal hepatic function.[8] This suggests that a dose adjustment may be necessary for this patient population.[8]
- Renal Impairment: In subjects with severe renal impairment, the AUC of TPN171 was
  increased by approximately 37-38% compared to those with normal renal function, while the
  Cmax was slightly lower.[9] The elimination half-life was also prolonged.[9]

#### **Food Effect**

The administration of **TPN171** with food was found to decrease the Cmax and prolong the Tmax.[3] However, there was no significant effect on the overall exposure (AUC).[3] This suggests that **TPN171** can be taken with or without food, though taking it with a meal may delay the onset of its effect.

## **Clinical Safety and Tolerability**

**TPN171** has been generally well-tolerated in Phase I clinical trials.[3][6]



#### Single and Multiple Ascending Dose Studies

In a study with 63 healthy adults receiving single and multiple doses of **TPN171**H (5 mg to 30 mg), the most commonly reported treatment-related adverse events were consistent with the known side effects of PDE5 inhibitors.[6] These included:

- Spontaneous erections in males
- Dizziness
- Headache and head discomfort
- Nasal obstruction
- Palpitations
- Flushing
- Nausea

Importantly, no participants withdrew from the study due to adverse events.[6] Unlike sildenafil, **TPN171**H did not show any significant impact on general blood pressure or color discrimination, highlighting its high selectivity for PDE5.[3][6]

Table 2: Summary of Common Adverse Events in a Phase I Study of TPN171H

| Adverse Event            | Frequency | Severity |
|--------------------------|-----------|----------|
| Spontaneous Erections    | Common    | Mild     |
| Dizziness                | Common    | Mild     |
| Headache/Head Discomfort | Common    | Mild     |
| Nasal Obstruction        | Common    | Mild     |
| Palpitations             | Common    | Mild     |
| Flushing                 | Common    | Mild     |
| Nausea                   | Common    | Mild     |



Based on data from a Phase 1 trial in 63 healthy adults.[6]

#### **Safety in Special Populations**

In studies involving participants with hepatic or renal impairment, all reported adverse events were non-serious, and no subjects discontinued the trials due to these events.[8][9]

# Experimental Protocols Human Pharmacokinetics, Mass Balance, and Metabolism Study

- Study Design: A single-center, single-dose, non-randomized, open-label study.[2]
- Participants: Six healthy Chinese male volunteers.[2]
- Intervention: A single oral suspension of 10 mg (100 μCi) of [14C]TPN171.[2]
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points up to 216 hours post-dose.[2]
- Analytical Methods: Radioactivity in samples was measured using a liquid scintillation counter. Metabolite profiling and identification were conducted using a radioactive detector combined with a high-resolution mass spectrometer.[2] Pharmacokinetic parameters were estimated using WinNonlin software.[2]

#### Phase I Safety, Tolerability, and Pharmacokinetics Study

- Study Design: A three-part study consisting of a single ascending-dose (SAD) component, a
  food-effect component, and a multiple ascending-dose (MAD) component. The SAD and
  MAD parts were randomized, double-blind, and placebo-controlled.[3]
- Participants: A total of 63 healthy adult subjects.[3]
- Intervention: Oral tablets of TPN171H at doses ranging from 5 mg to 30 mg, or placebo.[3][6]
- Safety Assessments: Included monitoring of vital signs, physical examinations, clinical laboratory tests, 12-lead ECGs, and recording of adverse events.[5]



 Pharmacokinetic Assessments: Blood samples were collected at designated time points for the analysis of TPN171 plasma concentrations using a validated LC-MS/MS method.[3]

#### Conclusion

**TPN171** is a promising new PDE5 inhibitor with a favorable pharmacokinetic and safety profile observed in early clinical development. Its high selectivity for PDE5 suggests a potential for fewer off-target side effects compared to existing therapies. The clinical data to date indicates that **TPN171** is generally well-tolerated, with a predictable and manageable side-effect profile consistent with its mechanism of action. Further clinical investigation in larger patient populations is warranted to fully establish its efficacy and long-term safety for the treatment of pulmonary arterial hypertension and other potential indications. The lack of publicly available detailed preclinical toxicology data underscores the need for transparency in drug development to facilitate a comprehensive understanding of a new chemical entity's safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cinmed.me [cinmed.me]
- 8. Pharmacokinetics and Safety of TPN171 (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1



Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of TPN171 (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TPN171: An In-Depth Technical Guide on Safety and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430147#tpn171-safety-and-toxicology-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com